molecular formula C29H29N3O4 B3568980 2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione

2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione

Cat. No.: B3568980
M. Wt: 483.6 g/mol
InChI Key: URHMTDJZZGKTOJ-UHFFFAOYSA-N
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Description

2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization steps. One common method involves the reaction of phthalic anhydride with 2-benzhydryloxyethylamine to form the intermediate, which is then reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs solventless conditions to minimize environmental impact. The reactions are typically carried out under controlled heating, and the products are purified using green chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield simpler isoindole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity .

Major Products

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors and enzymes.

    Industry: Utilized in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action of 2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, making it a potential candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct biological activities and reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .

Properties

IUPAC Name

2-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c33-26(21-32-28(34)24-13-7-8-14-25(24)29(32)35)31-17-15-30(16-18-31)19-20-36-27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,27H,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHMTDJZZGKTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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